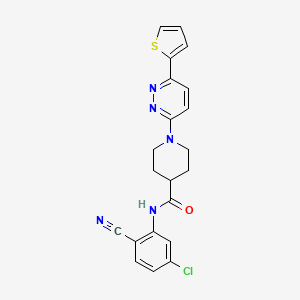

N-(5-chloro-2-cyanophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

Description

N-(5-chloro-2-cyanophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 5-chloro-2-cyanophenyl group and a pyridazine-thiophene hybrid substituent.

Properties

IUPAC Name |

N-(5-chloro-2-cyanophenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5OS/c22-16-4-3-15(13-23)18(12-16)24-21(28)14-7-9-27(10-8-14)20-6-5-17(25-26-20)19-2-1-11-29-19/h1-6,11-12,14H,7-10H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMHNBWEBSOUGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=NN=C(C=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-cyanophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.

Introduction of the Pyridazine Ring: The pyridazine ring is introduced via a condensation reaction with a suitable hydrazine derivative.

Attachment of the Thiophene Ring: The thiophene ring is attached through a cross-coupling reaction, such as a Suzuki or Stille coupling.

Final Assembly: The final compound is assembled by coupling the intermediate products under specific reaction conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing industrial-grade reagents and solvents. The process would also involve rigorous purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-cyanophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-chloro-2-cyanophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-cyanophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several piperidine-4-carboxamide derivatives, differing primarily in substituent groups:

N-(5-chloro-2-methoxyphenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide (BI81691) Substituents: Replaces the thiophen-2-yl group with a 2-methylphenyl ring and substitutes the cyano (-CN) group with methoxy (-OCH₃) at the phenyl position. Molecular Weight: 436.9339 (C₂₄H₂₅ClN₄O₂) .

(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

- Substituents : Features a 4-fluorobenzyl group and a naphthalene-containing side chain.

- Activity : Reported as a SARS-CoV-2 inhibitor, suggesting piperidine-4-carboxamides with aromatic substituents may exhibit antiviral properties .

- Comparison : The absence of a pyridazine-thiophene moiety in this compound highlights the critical role of heterocyclic systems in modulating activity .

N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide

- Substituents : Contains a dihydropyrimidine core and bis(4-methoxyphenyl)methyl group.

- Synthesis : A patented synthesis route emphasizes the importance of pyridazine in constructing bioactive molecules, though its biological relevance remains unspecified .

Molecular and Physicochemical Properties

A comparative analysis of molecular properties is summarized below:

Key Observations :

- The target compound’s thiophene-pyridazine hybrid may enhance π-π stacking interactions in protein binding compared to purely phenyl-substituted analogues .

- The cyano group (electron-withdrawing) in the target compound could reduce solubility but improve metabolic stability relative to methoxy or benzyl groups .

Biological Activity

N-(5-chloro-2-cyanophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, discussing its structure, synthesis, and various biological evaluations.

Chemical Structure and Properties

The molecular formula of N-(5-chloro-2-cyanophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is C18H14ClN5O2S, with a molecular weight of 399.85 g/mol. The compound features a piperidine ring substituted with a carboxamide group, a thiophene moiety, and a chlorinated cyanophenyl group, which contribute to its unique pharmacological properties.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C18H14ClN5O2S |

| Molecular Weight | 399.85 g/mol |

| Key Functional Groups | Piperidine, Carboxamide, Thiophene, Chlorine, Cyanide |

Anticancer Potential

Recent studies have indicated that compounds similar to N-(5-chloro-2-cyanophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide exhibit significant anticancer activity. For instance, derivatives containing pyridazine rings have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of pyridazinone derivatives, it was found that certain analogs demonstrated IC50 values in the micromolar range against human leukemia and breast cancer cell lines. Specifically, compounds exhibiting structural similarities to the target compound showed promising results in inducing apoptosis in cancer cells.

Table 2: Cytotoxic Activity of Related Compounds

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| T3 | MCF-7 (Breast) | 0.65 | Apoptosis induction |

| T6 | U937 (Leukemia) | 27.05 | Cell cycle arrest |

The biological activity of N-(5-chloro-2-cyanophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide may involve the inhibition of specific enzymes or receptors implicated in cancer progression. For example, compounds targeting carbonic anhydrases (CAs), which are involved in tumorigenesis and metastasis, have shown potential as anticancer agents.

Table 3: Target Enzymes and Inhibition Potency

| Enzyme Type | Inhibition Potency (IC50) | Reference |

|---|---|---|

| Carbonic Anhydrase IX | 89 pM | |

| Carbonic Anhydrase II | 0.75 nM |

Pharmacological Applications

Beyond anticancer properties, N-(5-chloro-2-cyanophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide may also exhibit antiviral properties. Research on N-heterocycles has highlighted their effectiveness against viral polymerases, suggesting that similar structures could be explored for antiviral applications.

Antiviral Activity Insights

A recent investigation into thiazolidinone derivatives revealed that certain compounds could inhibit viral RNA polymerases effectively, indicating that modifications to the chemical structure of N-(5-chloro-2-cyanophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide might enhance its antiviral efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.